2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-16-20-9-12-22(16)13-17-7-10-21(11-8-17)19(23)15-24-14-18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJHJLOCBMFXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted benzyl derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The benzylsulfanyl group can undergo redox reactions, impacting cellular oxidative stress levels .
Comparison with Similar Compounds
Key Implications of Structural Differences:
- Electron Effects: The 4-fluorophenyl group in CAS 793690-38-7 introduces electron-withdrawing effects, which may stabilize interactions with aromatic residues in target proteins.
- Heterocycle Impact : The 2-methylimidazole in the target compound may reduce steric hindrance compared to the benzimidazole in CAS 793690-38-7, allowing tighter binding to flat binding pockets.
Research Findings and Implications
- Metabolic Stability : Piperidine-based compounds (target) are generally more metabolically stable than piperazine analogues (CAS 793690-38-7) due to reduced susceptibility to oxidative N-dealkylation .
- Target Selectivity : The 2-methylimidazole group in the target compound may confer selectivity for histamine or serotonin receptors over kinase targets, which often prefer bulkier heterocycles like benzimidazole .
- Solubility Challenges : Both compounds exhibit moderate-to-low solubility (TPSA ~70–80 Ų), suggesting formulation optimization (e.g., salt forms) would be critical for bioavailability.
Biological Activity
2-(benzylsulfanyl)-1-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a benzyl sulfanyl group and an imidazole moiety, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-benzylsulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone. It has a molecular formula of C19H25N3OS and a molecular weight of approximately 345.49 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets such as enzymes and receptors involved in various signaling pathways.
Target Interactions
The imidazole ring in this compound plays a crucial role in its biological activity:
- Enzyme Inhibition : Compounds containing imidazole rings are known to inhibit enzymes such as histidine decarboxylase, which is involved in histamine synthesis.
- Antimicrobial Activity : The benzyl sulfanyl group may enhance the compound's ability to penetrate microbial membranes, thus exhibiting antimicrobial properties.
Biochemical Pathways
The compound is hypothesized to affect several biochemical pathways, including:
- Signal Transduction : By interacting with receptors involved in cell signaling, it may modulate cellular responses.
- Gene Expression : The compound could influence gene expression through its effects on transcription factors.
Antimicrobial and Anticancer Properties
Recent studies have investigated the antimicrobial and anticancer activities of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (EC50) | Reference |
|---|---|---|
| Antimicrobial | 0.93 µM | |
| Anticancer | 0.64 µM | |
| Viral Inhibition | Effective against EBOV |
Study on Ebola Virus Inhibition
In a study focused on the development of inhibitors against the Ebola virus (EBOV), compounds similar to this compound demonstrated significant antiviral activity. Specifically, compounds with similar structural motifs exhibited EC50 values in the low micromolar range, indicating potent inhibition of viral entry through interactions with the Niemann-Pick C1 (NPC1) protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
